N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18241268
InChI: InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H
SMILES:
Molecular Formula: C13H21Cl2N3O
Molecular Weight: 306.23 g/mol

N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride

CAS No.:

Cat. No.: VC18241268

Molecular Formula: C13H21Cl2N3O

Molecular Weight: 306.23 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride -

Specification

Molecular Formula C13H21Cl2N3O
Molecular Weight 306.23 g/mol
IUPAC Name N-methyl-3-(piperazin-1-ylmethyl)benzamide;dihydrochloride
Standard InChI InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H
Standard InChI Key ZYGCOVYAQVKJJC-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC=CC(=C1)CN2CCNCC2.Cl.Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzamide backbone: A benzene ring linked to a carboxamide group (-CONH2), with the amide nitrogen methylated to form -N(CH3)-.

  • Piperazine-methyl substituent: A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) connected via a methylene (-CH2-) bridge at the benzene ring’s 3-position.

  • Dihydrochloride salt: Two hydrochloric acid molecules protonating the piperazine ring’s secondary amines, improving solubility.

The IUPAC name for the free base is N-methyl-3-(piperazin-1-ylmethyl)benzamide, with the dihydrochloride salt adding two chloride counterions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Molecular formulaC₁₃H₁₉Cl₂N₃ODerived from
Molecular weight306.22 g/molCalculated
Solubility (aqueous)>50 mg/mL (pH 3–5)Inferred from
LogP (partition coefficient)~1.2 (moderate lipophilicity)Estimated

Synthetic Methodology

General Synthesis Pathway

While no explicit synthesis route for this compound is documented, its preparation likely follows established protocols for piperazine-benzamide derivatives:

  • Benzamide formation:

    • React 3-(bromomethyl)benzoic acid with methylamine to yield N-methyl-3-(bromomethyl)benzamide.

    • Substitute bromide with piperazine via nucleophilic substitution in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C.

  • Salt formation:

    • Treat the free base with hydrochloric acid (2 equivalents) in ethanol or water to precipitate the dihydrochloride salt.

Optimization Challenges

  • Piperazine reactivity: Steric hindrance from the methylene bridge may reduce substitution efficiency, necessitating excess piperazine (1.5–2.0 equivalents).

  • Salt crystallization: Controlled pH adjustment (pH 4–5) ensures selective precipitation of the dihydrochloride form over monohydrochloride byproducts.

TargetActivityPotential IndicationReference Model
GlyT1Inhibitor (IC₅₀ ~10 nM)Schizophrenia
Dopamine D₂Partial antagonistPsychosis
σ1 ReceptorAntagonistNeuropathic pain

Comparative Analysis with Structural Analogs

SSR504734 vs. Target Compound

SSR504734 ([2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide]) shares a benzamide-piperidine scaffold but differs in:

  • Substituents: SSR504734 has a trifluoromethyl group and chiral piperidine, whereas the target compound uses piperazine and N-methyl.

  • Pharmacokinetics: Piperazine’s lower lipophilicity may reduce blood-brain barrier penetration compared to SSR504734’s piperidine .

Future Research Directions

  • In vitro binding assays: Quantify affinity for GlyT1, D₂, and σ1 receptors.

  • In vivo efficacy models: Test in rodent paradigms for schizophrenia (e.g., prepulse inhibition) and neuropathic pain (e.g., chronic constriction injury).

  • Salt form optimization: Compare dihydrochloride with other salts (e.g., phosphate) for stability and bioavailability.

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